

Application Notes and Protocols: Secretin-Enhanced Magnetic Resonance Cholangiopancreatography (S-MRCP)

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Compound of Interest		
Compound Name:	Secretin (human)	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Secretin-Enhanced Magnetic Resonance Cholangiopancreatography (S-MRCP), a noninvasive imaging technique used to assess both the morphology of the pancreaticobiliary ducts and the exocrine function of the pancreas.[1][2][3] This method is valuable in clinical research and drug development for evaluating pancreatic disorders and the effects of novel therapeutics on pancreatic function.

Principle and Applications

Secretin is a gastrointestinal hormone that stimulates pancreatic ductal cells to secrete bicarbonate-rich fluid.[1][3] Intravenous administration of synthetic secretin during an MRCP examination enhances the visualization of the pancreatic and biliary ducts by causing them to dilate, which aids in the diagnosis of conditions such as pancreatitis, pancreatic tumors, and biliary strictures.[4] S-MRCP provides a functional assessment of the pancreas by allowing for the quantification of pancreatic exocrine reserve, making it a powerful tool for monitoring disease progression and response to treatment.[1][5][6]

Key applications of S-MRCP include:

- Evaluation of chronic pancreatitis and its impact on exocrine function.[1][7][8]
- Diagnosis of pancreas divisum and other congenital anomalies.[1][4][9]



- Assessment of pancreatic ductal integrity and detection of leaks.[2]
- Differentiation of cystic pancreatic neoplasms.[1]
- Evaluation of papillary stenosis and sphincter of Oddi dysfunction.[2][4]

Experimental ProtocolsPatient Preparation

Proper patient preparation is crucial for a high-quality S-MRCP study.

- Fasting: Patients should fast for a minimum of 4 hours prior to the examination to reduce gastrointestinal motility and secretions.[8][9]
- Negative Oral Contrast Agent: To suppress the signal from pre-existing fluid in the stomach and duodenum, a T2-shortening negative oral contrast agent, such as ferumoxsil, can be administered. Typically, two 300 mL bottles are given 30 minutes apart, with the second dose immediately before the examination.[1]
- Informed Consent: Obtain written informed consent from the patient before the procedure.
- IV Access: Establish intravenous access for the administration of secretin and a saline flush.
 [2]

Secretin Administration

Synthetic human secretin (e.g., ChiRhoStim) is administered intravenously.

- Dosage: The standard recommended dose is 0.2 μg/kg of body weight.[1][4][8] Some protocols may use a fixed dose of approximately 16 μg.[2][10]
- Administration: The secretin is typically administered as a slow intravenous injection over 1 minute.[1][5][8] This is immediately followed by a saline flush of approximately 20 mL to ensure the full dose is delivered.[2]
- Test Dose: While some protocols mention a test dose, expert panels do not routinely recommend it.[1][2][11]



MRI Acquisition Protocol

S-MRCP can be performed on a 1.5T or 3T MRI scanner using a torso coil.[7][10] The protocol involves acquiring images before and dynamically after secretin administration.

Pre-Secretin Imaging: Standard pancreatic MRI sequences are performed to evaluate the pancreatic parenchyma and ductal morphology prior to secretin stimulation. These typically include:

- T1-weighted gradient-echo sequences.[9]
- T2-weighted axial and coronal sequences (e.g., HASTE/SSFSE).[5][11]
- 3D MRCP sequences are recommended to be acquired before secretin administration to avoid image degradation from increased small bowel fluid.[2]

Post-Secretin Dynamic Imaging: Dynamic imaging begins at the start of the secretin injection.

- A series of thick-slab, heavily T2-weighted single-shot fast spin-echo (SSFSE) or half-Fourier acquisition single-shot turbo spin-echo (HASTE) images are acquired in the oblique coronal plane.[1][4]
- Images are typically acquired every 30 seconds for a total of 8 to 10 minutes.[1][4][8][10] Some protocols extend this to 15 minutes.[5]
- Breath-holding is required during these rapid acquisitions to minimize motion artifacts.[4]

Data Presentation: Quantitative Analysis

S-MRCP allows for the quantitative assessment of pancreatic exocrine function. The following tables summarize key quantitative data from the literature.



Parameter	Normal	Mild Chronic Pancreatitis	Moderate Chronic Pancreatitis	Severe Chronic Pancreatitis	Source
Pancreatic Flow Rate (mL/min)	8.0 ± 2.6	6.9 ± 1.7	6.0 ± 1.7	5.9 ± 2.9	[7]
Pancreatic Flow Rate (mL/min)	8.18 ± 1.11	7.27 ± 2.04	4.98 ± 2.57	4.13 ± 1.83	[6]
Peak Transit Time (min)	5.76 ± 1.71	7.71 ± 2.55	9.10 ± 3.00	12.33 ± 1.55	[6]
Fecal Elastase-1 (µg/g)	525.41 ± 94.44	464.95 ± 136.13	301.55 ± 181.55	229.30 ± 146.60	[6]

Qualitative Assessment of Duodenal Filling

The volume of fluid secreted into the duodenum serves as a proxy for pancreatic exocrine reserve and can be qualitatively graded.[1][12]

Grade	Description
0	No increase in fluid in the duodenum.
1	Increased fluid in the duodenal bulb only.
2	Increased fluid extending to the proximal third duodenal segment.
3	Increased fluid in the distal third duodenal segment or beyond.

Source: Matos et al., as cited in[12]

Pancreatic Duct Caliber Changes



Parameter	Pre- Secretin Diameter (mm)	Post- Secretin Peak Diameter (mm)	Time to Peak Dilation (min)	Time to Return to Baseline (min)	Source
Normal Main Pancreatic Duct	Up to 3	Increase of 1- 2 mm (not exceeding 5 mm total)	3-5	~10	[8]

Visualizations Signaling Pathway and Physiological Effect of Secretin

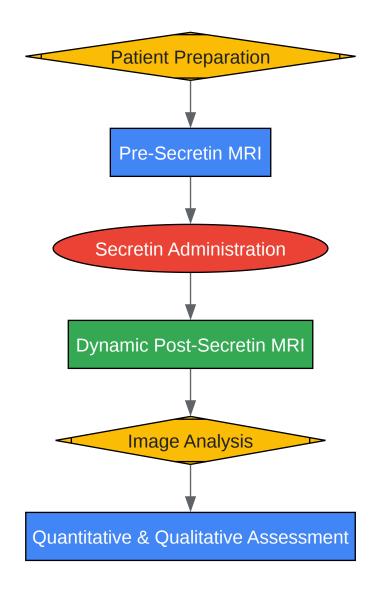


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Caption: Secretin release from duodenal S-cells and its action on pancreatic ductal cells.

Experimental Workflow for S-MRCP





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Caption: The sequential workflow of a secretin-enhanced MRCP examination.

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